molecular formula C24H18ClN5O3 B2815650 N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185025-07-3

N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2815650
CAS No.: 1185025-07-3
M. Wt: 459.89
InChI Key: KOKUHQGNVCHFDL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic heterocyclic compound featuring a triazoloquinoxaline core fused with acetamide and substituted phenyl groups. Its structure combines a 1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxaline moiety linked via an acetamide bridge to a 3-chloro-4-methylphenyl group. The chloro and methyl groups enhance metabolic stability and membrane permeability, while the phenoxy group may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3/c1-15-11-12-16(13-18(15)25)26-21(31)14-29-24(32)30-20-10-6-5-9-19(20)27-23(22(30)28-29)33-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKUHQGNVCHFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Molecular Formula : C₁₈H₁₄ClN₅O₂
  • Key Differences: Lacks the 4-methyl substituent on the phenyl ring. Features a 1-methyl group on the triazoloquinoxaline core instead of the phenoxy group. Oxo group at position 4 (vs. position 1 in the target compound).
  • The 4-oxo configuration may alter hydrogen-bonding interactions with targets compared to the 1-oxo configuration .

2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide

  • Key Differences: Replaces triazoloquinoxaline with a quinazolinone-thioacetamide scaffold. Contains a sulfur atom in the acetamide linkage (thioacetamide vs. acetamide).
  • Quinazolinone cores exhibit distinct electronic properties compared to triazoloquinoxalines, influencing target specificity .

2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide

  • Key Differences: Incorporates a brominated quinazolinone and thiazolidinone ring. Sulfanyl group replaces the oxygen in the acetamide bridge.
  • Thiazolidinone rings are associated with anti-inflammatory and antimicrobial activity, suggesting divergent applications compared to triazoloquinoxalines .

Key Divergences :

  • The phenoxy group in the target compound likely requires an additional etherification step, absent in analogues with simpler substituents.
  • Thioacetamide derivatives (e.g., ) involve mercaptoacetic acid, whereas oxygen-based analogues use acetic acid derivatives .

Table 1: Comparative Data for Select Analogues

Property Target Compound N-(3-Chlorophenyl)-2-(1-methyl-4-oxo...) 2-(3-(4-Fluorophenyl)-4-oxo...)
Molecular Weight (g/mol) ~400 (estimated) 367.79 528.98 (estimated)
LogP (Predicted) ~3.5 2.8 4.2
Key Substituents 3-Cl-4-MePh, phenoxy, 1-oxo 3-ClPh, 1-Me, 4-oxo 4-FPh, thioacetamide, quinazolinone
Potential Targets Kinases, DNA topoisomerases Kinases, GPCRs Enzymes with cysteine residues

Key Observations:

  • The target compound’s higher logP (vs. ’s analogue) suggests improved lipid solubility, favoring blood-brain barrier penetration.

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